molecular formula C6H13Cl2N3 B2524206 2-(Piperazin-2-yl)acetonitrile dihydrochloride CAS No. 142054-62-4

2-(Piperazin-2-yl)acetonitrile dihydrochloride

Cat. No.: B2524206
CAS No.: 142054-62-4
M. Wt: 198.09
InChI Key: YHCNTTLRKUTDRD-UHFFFAOYSA-N
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Description

2-(Piperazin-2-yl)acetonitrile dihydrochloride is an organic compound with the molecular formula C6H12ClN3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds. This compound is known for its utility in the development of drugs targeting specific molecular pathways, particularly in cancer treatment .

Scientific Research Applications

2-(Piperazin-2-yl)acetonitrile dihydrochloride has several scientific research applications:

Safety and Hazards

The compound is classified under the GHS07 hazard class. The precautionary statements associated with this compound include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound has a signal word of “Warning” and is associated with hazard statements H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride typically involves the reaction of piperazine with acetonitrile under controlled conditions. One common method includes the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols, followed by amine synthesis from nitriles . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures maintained between 2-8°C .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process includes steps such as catalytic hydrogenation, complex metal hydride reductions, and the use of protective groups to ensure the stability of intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-2-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, triethylamine, and ethyl sulfonyl chloride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)acetonitrile
  • 2-(Piperazin-3-yl)acetonitrile
  • 2-(Piperazin-4-yl)acetonitrile

Uniqueness

2-(Piperazin-2-yl)acetonitrile dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of targeted pharmaceuticals and research compounds .

Properties

IUPAC Name

2-piperazin-2-ylacetonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCNTTLRKUTDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142054-62-4
Record name 2-(piperazin-2-yl)acetonitrile dihydrochloride
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